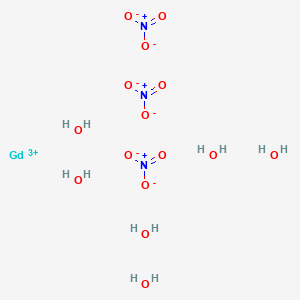

Gadolinium(III) nitrate hexahydrate

Description

Propriétés

IUPAC Name |

gadolinium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFVFZQEDMDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173259 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19598-90-4 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystallization of Gadolinium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization methods for gadolinium(III) nitrate (B79036) hexahydrate, a compound of significant interest in medical imaging, particularly as a precursor for MRI contrast agents, and in various other advanced material applications.[1][2][3] This document details experimental protocols, presents key quantitative data in a comparative format, and visualizes the underlying scientific workflows.

Physicochemical Properties of Gadolinium(III) Nitrate Hexahydrate

This compound is a white, crystalline solid that is highly soluble in water.[1][2] It is crucial to handle this compound with care as it is an oxidizing agent and can cause skin and eye irritation.[4][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | Gd(NO₃)₃·6H₂O |

| Molecular Weight | 451.36 g/mol [1][4] |

| Appearance | White crystals or crystalline powder[1] |

| Melting Point | 91 °C[5] |

| Density | 2.406 g/mL at 25 °C[1][5] |

| Solubility | Very soluble in water and ethanol[1][5] |

| CAS Number | 19598-90-4[1] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reaction of gadolinium(III) oxide (Gd₂O₃) with nitric acid (HNO₃). This method is straightforward and can be adapted for various scales of production.

Synthesis from Gadolinium(III) Oxide

This reaction involves the acid-base neutralization of the basic oxide with nitric acid to form the corresponding salt and water.

Experimental Protocol:

-

Reactant Preparation: Weigh a stoichiometric amount of gadolinium(III) oxide powder. A slight excess of the oxide is often used to ensure the complete neutralization of the acid.

-

Reaction: In a fume hood, carefully add the gadolinium(III) oxide powder in small portions to a beaker containing concentrated nitric acid. The reaction is exothermic and should be performed with caution.

-

Heating: Gently heat the mixture with continuous stirring to facilitate the dissolution of the gadolinium(III) oxide. The reaction is typically carried out for approximately one hour.

-

Filtration: After the reaction is complete, filter the hot solution to remove any unreacted gadolinium(III) oxide or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, which will lead to the precipitation of this compound crystals. Further cooling in an ice bath can increase the yield.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry them in a desiccator over a suitable drying agent. A reported yield for this method is approximately 62%.[1]

Diagram 1: Synthesis of this compound from Gadolinium(III) Oxide

Caption: Workflow for the synthesis of this compound.

Crystallization Methods

The quality and size of the this compound crystals are critical for many applications. Several crystallization techniques can be employed to obtain crystals with desired characteristics.

Slow Cooling Crystallization

This is the most common and straightforward method for obtaining crystals from a solution.

Experimental Protocol:

-

Prepare a Saturated Solution: Dissolve the synthesized gadolinium(III) nitrate in a minimal amount of hot deionized water to create a saturated or near-saturated solution.

-

Slow Cooling: Cover the container and allow it to cool to room temperature very slowly. This can be achieved by placing the container in an insulated box or a Dewar flask filled with warm water.

-

Crystal Growth: As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The slow cooling rate promotes the growth of larger, more well-defined crystals.

-

Isolation: Once crystallization is complete, the crystals can be isolated by filtration.

Slow Evaporation Crystallization

This method is suitable for obtaining high-quality crystals and is particularly useful when the solubility of the compound does not change significantly with temperature.

Experimental Protocol:

-

Prepare a Solution: Prepare a solution of gadolinium(III) nitrate in a suitable solvent (e.g., water or a water-ethanol mixture) that is not fully saturated at room temperature.

-

Slow Evaporation: Place the solution in a clean vessel and cover it with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Crystal Formation: As the solvent evaporates, the concentration of the solute increases, eventually reaching saturation and then supersaturation, which induces crystallization. The process should be carried out in a vibration-free environment.

-

Harvesting: Carefully remove the crystals from the solution once they have reached the desired size.

Solvent Diffusion (Layering) Crystallization

This technique is effective for growing high-quality single crystals, especially for compounds that are sensitive to temperature changes.

Experimental Protocol:

-

Prepare Solutions: Dissolve the gadolinium(III) nitrate in a "good" solvent in which it is highly soluble. Choose a "poor" or "anti-solvent" in which the compound is insoluble or has very low solubility. The two solvents must be miscible. A common combination for lanthanide complexes is a polar solvent like THF layered with a less polar solvent like toluene.[6]

-

Layering: Carefully layer the less dense anti-solvent on top of the solution of the compound. This is typically done in a narrow tube or vial to create a distinct interface between the two liquids.

-

Diffusion and Crystallization: Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the overall solubility of the gadolinium(III) nitrate and causing it to crystallize at the interface.

-

Isolation: Once the crystals have formed, they can be carefully isolated.

Diagram 2: Crystallization Methods

Caption: Overview of different crystallization methods for this compound.

Quantitative Data Summary

The yield and purity of the final product are critical parameters in the synthesis process. While detailed comparative studies are limited in the publicly available literature, the following table summarizes the available and expected quantitative data for the primary synthesis method.

Table 2: Synthesis and Crystallization Data

| Parameter | Method | Details | Reported Value/Range |

| Yield | Synthesis from Gd₂O₃ | Based on initial Gd₂O₃ | ~62%[1] |

| Purity | Synthesis from Gd₂O₃ | Dependent on reactant purity and washing | Typically >99% for reagent-grade reactants |

| Crystal Size | Slow Cooling | Dependent on cooling rate | Can range from fine powder to several millimeters |

| Crystal Size | Slow Evaporation | Dependent on evaporation rate | Can produce large, well-formed single crystals |

| Crystal Size | Solvent Diffusion | Dependent on diffusion rate | Often yields high-quality single crystals |

Conclusion

This technical guide has outlined the fundamental synthesis and crystallization methodologies for this compound. The reaction of gadolinium(III) oxide with nitric acid remains the most practical and widely used synthesis route. The choice of crystallization technique—slow cooling, slow evaporation, or solvent diffusion—should be guided by the desired crystal size and quality required for the specific application, be it in the formulation of advanced medical imaging agents or the creation of novel materials. Further research and optimization of these protocols can lead to improved yields, higher purity, and greater control over the crystalline properties of this important gadolinium salt.

References

- 1. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 2. americanelements.com [americanelements.com]

- 3. Gadolinium Nitrate Hexahydrate (CAS No. 19598-90-4) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 4. Gadolinium(III) nitrate, hexahydrate (1:3:6) | GdH12N3O15 | CID 209258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GADOLINIUM NITRATE HEXAHYDRATE | 19598-90-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Magnetic susceptibility of Gadolinium(III) nitrate hexahydrate at low temperatures

An In-depth Technical Guide on the Magnetic Susceptibility of Gadolinium(III) Nitrate (B79036) Hexahydrate at Low Temperatures

Introduction

Gadolinium(III) nitrate hexahydrate, with the chemical formula Gd(NO₃)₃·6H₂O, is a crystalline, water-soluble salt of the lanthanide element gadolinium.[1][2] The magnetic properties of this compound are of significant interest to researchers, particularly in the fields of materials science and drug development, due to the presence of the Gd³⁺ ion. The Gd³⁺ ion possesses a half-filled 4f electron shell, resulting in a large magnetic moment and making the compound distinctly paramagnetic.[3]

Understanding the magnetic susceptibility of Gd(NO₃)₃·6H₂O, especially at low temperatures, is crucial for its application in areas such as cryogenic magnetic refrigeration and as a precursor for gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI).[3][4] This guide provides a detailed overview of the theoretical principles, experimental methodologies, and quantitative data related to the low-temperature magnetic behavior of this compound.

Theoretical Framework: Paramagnetism and the Curie-Weiss Law

The magnetic behavior of this compound is dominated by the paramagnetic nature of the Gd³⁺ ions. In a paramagnetic material, the individual magnetic moments of the atoms are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, these moments tend to align with the field, producing a net positive magnetization.

The relationship between magnetic susceptibility (χ), a measure of how much a material becomes magnetized in an applied magnetic field, and temperature (T) for a paramagnetic substance is described by the Curie-Weiss Law.[5][6]

Curie-Weiss Law:

Where:

-

χ is the magnetic susceptibility.

-

C is the material-specific Curie constant.[5]

-

T is the absolute temperature in Kelvin.[5]

-

T_C (also known as the Weiss constant, θ) is the Curie temperature in Kelvin.[5]

This law is an extension of the simpler Curie's Law (χ = C/T), which applies to ideal paramagnetic materials with no magnetic interactions between the ions.[7] The Curie temperature (T_C) in the Curie-Weiss law accounts for these interactions. For this compound, the magnetic behavior is similar to that of a typical paramagnetic salt, with a Curie temperature very close to 0 K.[8] This indicates that the magnetic interactions between the Gd³⁺ ions are very weak, and the material remains in a paramagnetic state down to extremely low temperatures.[8] A plot of the inverse magnetic susceptibility (1/χ) versus temperature (T) yields a straight line that intercepts the temperature axis at the Curie temperature, T_C.[7][9]

Experimental Protocol: Magnetic Susceptibility Measurement

The low-temperature magnetic properties of Gd(NO₃)₃·6H₂O are typically characterized using a SQUID (Superconducting Quantum Interference Device) magnetometer, which offers high sensitivity for measuring weak magnetic signals.

3.1 Objective To experimentally determine the magnetic susceptibility of a this compound single crystal over a low-temperature range (e.g., 4.2 K to 300 K).[8]

3.2 Apparatus

-

SQUID Magnetometer (e.g., Quantum Design MPMS2)[8]

-

Cryogenic temperature controller

-

Sample holder (typically a plastic straw or quartz tube)

-

High-purity single crystal of Gd(NO₃)₃·6H₂O

3.3 Sample Preparation

-

A single crystal of Gd(NO₃)₃·6H₂O of a known mass and volume is selected. For instance, a crystal with a volume of 2.208 × 10⁻² cm³ has been used in published studies.[8]

-

The crystal is carefully mounted in the sample holder. The crystallographic orientation of the sample relative to the applied magnetic field is noted, as magnetic susceptibility can be anisotropic. In one study, the magnetic field was applied parallel to the c-axis of the crystal.[8]

-

The sample holder is affixed to the magnetometer's sample rod.

3.4 Measurement Procedure

-

The mounted sample is inserted into the SQUID magnetometer.

-

The sample chamber is evacuated and then backfilled with a small amount of helium exchange gas to ensure thermal contact.

-

The sample is cooled to the base temperature of the measurement range, for example, 4.2 K.[8]

-

A constant, uniform DC magnetic field is applied. A field of 1 Tesla is a typical value for such measurements.[8]

-

The temperature is slowly and controllably swept upwards (e.g., from 4.2 K to 300 K). At discrete temperature intervals, the magnetic moment of the sample is measured by the SQUID detector. This constitutes the "heating run".[8]

-

To check for thermal hysteresis or metastable behavior, a "cooling run" can also be performed by measuring the magnetic moment as the temperature is swept back down to the base temperature.[8]

3.5 Data Analysis

-

The raw data (magnetic moment vs. temperature) is processed. The volume magnetic susceptibility (χ) is calculated at each temperature point using the formula: χ = M / H, where M is the measured magnetization and H is the applied magnetic field strength.

-

The inverse magnetic susceptibility (1/χ) is calculated for each data point.

-

A plot of 1/χ versus temperature (T) is generated.

-

The linear portion of the resulting curve is fitted to the Curie-Weiss equation (rearranged as 1/χ = (T - T_C) / C) to extract the Curie constant (C) and the Curie temperature (T_C).

Quantitative Data

The following table summarizes experimental data for the inverse magnetic susceptibility of a Gd(NO₃)₃·6H₂O crystal at various low temperatures, as derived from published research.[8] The magnetic property is characteristic of a typical paramagnetic ion in a gadolinium salt.[8]

| Temperature (K) | Inverse Magnetic Susceptibility (1/χ) [a.u.] |

| 50 | ~1250 |

| 100 | ~2500 |

| 150 | ~4000 |

| 200 | ~5500 |

| 250 | ~6800 |

| 300 | ~8000 |

Note: The inverse susceptibility values are estimated from the graphical data presented in the cited literature and are provided in arbitrary units (a.u.) for comparative purposes.[8] The data illustrates a near-linear relationship between inverse susceptibility and temperature, consistent with the Curie-Weiss law.[8]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationship of the Curie-Weiss Law and the experimental workflow for magnetic susceptibility measurements.

Caption: Logical flow from Curie's Law to the Curie-Weiss Law.

Caption: Experimental workflow for SQUID magnetometry.

Conclusion

This compound serves as a model compound for demonstrating classical paramagnetism. Its magnetic susceptibility at low temperatures closely adheres to the Curie-Weiss law, with a Weiss constant near 0 K confirming the presence of only very weak magnetic interactions among the Gd³⁺ ions.[8] The experimental characterization, reliably performed with SQUID magnetometry, provides fundamental data that underpins the use of gadolinium compounds in advanced technological and biomedical applications. The slight deviations from ideal Curie law behavior reported in some studies may warrant further investigation into subtle solid-state effects at specific low temperatures.[8]

References

- 1. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Gadolinium Nitrate Hexahydrate Powder (Gd(NO3)3 • 6H2O, Purity: >99.9%) [nanoshel.com]

- 3. Three Gd-based magnetic refrigerant materials with high magnetic entropy: From di-nuclearity to hexa-nuclearity to octa-nuclearity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. pages.hep.wisc.edu [pages.hep.wisc.edu]

- 8. journals.jps.jp [journals.jps.jp]

- 9. physlab.org [physlab.org]

Physicochemical Properties of High Purity Gadolinium(III) Nitrate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of high purity Gadolinium(III) nitrate (B79036) hexahydrate (Gd(NO₃)₃·6H₂O). The information presented is intended to support research, development, and quality control activities involving this compound, particularly in the fields of materials science and pharmaceutical development, where it serves as a critical precursor for applications such as MRI contrast agents.[1][2]

Quantitative Physicochemical Data

The key physicochemical properties of high purity Gadolinium(III) nitrate hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | Gd(NO₃)₃·6H₂O | [1][3] |

| Molecular Weight | 451.36 g/mol | [1][4][5] |

| Appearance | White to colorless crystals or crystalline powder | [1][4][6] |

| Density | 2.406 g/mL at 25 °C | [1][4] |

| Melting Point | 91 °C | [4][7] |

| Solubility in Water | Very soluble | [1][3][6] |

| Hygroscopicity | Hygroscopic | [6][8] |

Table 2: Thermal Properties

| Property | Value | Reference |

| Thermal Decomposition | Decomposes upon heating to form gadolinium oxide (Gd₂O₃) at approximately 700°C. Intermediate products include gadolinium oxide nitrate (GdO(NO₃)). | [2][9][10] |

Table 3: Crystallographic and Spectroscopic Data

| Property | Value | Reference |

| Crystal System | Triclinic | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard analytical techniques and published experimental data.

Determination of Melting Point

Methodology:

The melting point of this compound is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, high-purity crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a high-purity substance, this range should be narrow.

-

Determination of Density

Methodology:

The density of the crystalline solid is determined by gas pycnometry, which provides a high degree of accuracy.

-

Instrumentation: A helium pycnometer is utilized.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the sample chamber of the pycnometer.

-

The chamber is sealed and purged with helium gas to remove any adsorbed air or moisture.

-

Helium is then introduced into a reference chamber of known volume and allowed to expand into the sample chamber.

-

The pressure change is measured, and the volume of the solid sample is calculated using the gas law.

-

The density is then calculated by dividing the mass of the sample by its volume.

-

Thermogravimetric Analysis (TGA)

Methodology:

The thermal decomposition of this compound is investigated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature.

-

Instrumentation: A high-precision thermogravimetric analyzer (e.g., TGA-50, Shimadzu) coupled with a mass spectrometer (MS) for evolved gas analysis can be used.[8]

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Procedure: [8]

-

The sample is placed in the TGA furnace.

-

An inert atmosphere (e.g., nitrogen or helium) is established at a constant flow rate (e.g., 75 cm³/min).[8]

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[8]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve shows mass loss at different temperature ranges, corresponding to dehydration and decomposition events. The evolved gases can be simultaneously analyzed by the coupled MS to identify the decomposition products.

-

Determination of Solubility

Methodology:

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of gadolinium.

-

Procedure:

-

An excess amount of high-purity this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent the transfer of any solid particles.

-

The concentration of gadolinium in the filtered solution is then determined using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[5]

-

Visualizations

The following diagrams illustrate key workflows relevant to the application and quality control of high purity this compound.

Caption: Workflow for the synthesis of a Gadolinium-based MRI contrast agent.

Caption: Quality control workflow for high purity this compound.

References

- 1. Synthesis of a Highly Stable Gadolinium Based MRI Contrast Agent [journal.ecust.edu.cn]

- 2. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 3. electrochemsci.org [electrochemsci.org]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Synthesis and Characterization of a Novel Gadolinium-Based Contrast Agent for Magnetic Resonance Imaging of Myelination - figshare - Figshare [figshare.com]

- 7. metrohm.com [metrohm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. archimer.ifremer.fr [archimer.ifremer.fr]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Gadolinium(III) Nitrate Hexahydrate (CAS: 19598-90-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, experimental applications, and relevant biological interactions of Gadolinium(III) nitrate (B79036) hexahydrate. The information is intended to support research and development activities, particularly in the fields of materials science and drug development.

Core Physicochemical Properties

Gadolinium(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water.[1] It serves as a key precursor in the synthesis of various gadolinium-based materials.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19598-90-4 | [3] |

| Molecular Formula | Gd(NO₃)₃·6H₂O | [3] |

| Molecular Weight | 451.36 g/mol | [4] |

| Appearance | White crystals or crystalline powder | [5] |

| Melting Point | 91 °C (decomposes) | [4][6] |

| Density | 2.332 g/mL at 25 °C | [4] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a precise volume.

-

Mass of Empty Pycnometer: The mass of the clean and dry pycnometer is accurately measured.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.

-

Mass with Non-reactive Liquid: A liquid in which the solid is insoluble and does not react (e.g., a suitable hydrocarbon) is added to the pycnometer to fill it completely. The total mass is then measured.

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same non-reactive liquid, and its mass is measured.

-

Calculation: The density of the solid is calculated using the masses obtained and the known density of the non-reactive liquid.

Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles

This compound is a common precursor for the synthesis of gadolinium oxide nanoparticles, which have applications in biomedical imaging and catalysis.[6] The following is a representative hydrothermal synthesis protocol.

-

Precursor Solution: An aqueous solution of this compound (e.g., 0.1 M) is prepared.

-

Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or an organic base, is added to the gadolinium nitrate solution to precipitate gadolinium hydroxide (Gd(OH)₃).

-

Hydrothermal Treatment: The resulting suspension is transferred to a sealed autoclave and heated to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).

-

Washing and Drying: After cooling, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and then dried in an oven.

-

Calcination: The dried gadolinium hydroxide powder is calcined in a furnace at a high temperature (e.g., 600-800 °C) to convert it into gadolinium oxide (Gd₂O₃) nanoparticles.

Role in Drug Development and Biological Signaling

Gadolinium-based compounds are extensively used as contrast agents in Magnetic Resonance Imaging (MRI).[7] The paramagnetic properties of the Gd³⁺ ion shorten the relaxation time of water protons in its vicinity, enhancing the image contrast.

Experimental Workflow: Synthesis of a Gadolinium-Based MRI Contrast Agent

The synthesis of a stable and effective MRI contrast agent involves chelating the toxic Gd³⁺ ion to a ligand, often a macrocyclic molecule like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to prevent its release in vivo.

-

Ligand Synthesis/Modification: A suitable chelating ligand, such as a derivative of DOTA, is synthesized or functionalized.

-

Chelation Reaction: The ligand is reacted with a gadolinium salt, typically Gadolinium(III) chloride or acetate, in an aqueous solution. The pH is carefully controlled to ensure complete complexation.

-

Purification: The resulting gadolinium-chelate complex is purified to remove any unreacted ligand and, crucially, any free, toxic Gd³⁺ ions. This is often achieved using ion-exchange chromatography.

-

Characterization and Formulation: The purified contrast agent is characterized to confirm its structure and purity. It is then formulated into a sterile, injectable solution for preclinical and clinical use.

Interaction with Cellular Signaling Pathways

Recent research has indicated that free gadolinium ions can influence cellular processes by interacting with key signaling pathways. Notably, Gd³⁺ has been shown to activate the Extracellular signal-regulated kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[2] These pathways are crucial regulators of cell proliferation, survival, and growth.

The proposed mechanism involves the interaction of Gd³⁺ with cell surface receptors or ion channels, leading to the activation of downstream kinases. This activation cascade ultimately results in the phosphorylation of target proteins that regulate gene expression and cellular function.

Safety and Handling

This compound is an oxidizing agent and can intensify fires.[8][9] It is also an irritant to the skin, eyes, and respiratory system.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from combustible materials.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. Gadolinium-promoted cell cycle progression with enhanced S-phase entry via activation of both ERK and PI3K signaling pathways in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. mt.com [mt.com]

- 6. Analytical Method [keikaventures.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Paramagnetic Properties of Gadolinium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of Gadolinium(III) nitrate (B79036) hexahydrate, Gd(NO₃)₃·6H₂O. It delves into the fundamental principles of its paramagnetism, quantitative magnetic susceptibility and relaxivity data, and detailed experimental protocols for their measurement. This document is intended to be a valuable resource for researchers and professionals in the fields of materials science, chemistry, and medicine, particularly those involved in the development of magnetic resonance imaging (MRI) contrast agents.

Core Principles of Paramagnetism in Gadolinium(III)

The strong paramagnetic nature of the Gadolinium(III) ion (Gd³⁺) is the foundation of its utility in magnetic applications. This property arises from its unique electronic structure. The neutral gadolinium atom has an electron configuration of [Xe] 4f⁷ 5d¹ 6s². In its trivalent oxidation state (Gd³⁺), it loses the 5d¹ and 6s² electrons, resulting in the electron configuration [Xe] 4f⁷.[1]

The key to its strong paramagnetism lies in the seven unpaired electrons residing in the 4f orbital.[1][2] Each of these unpaired electrons possesses a magnetic moment due to its intrinsic spin. When placed in an external magnetic field, these individual magnetic moments align with the field, resulting in a net magnetic moment and a strong attraction to the magnet. This behavior is characteristic of paramagnetic materials. The half-filled 4f subshell, with its high number of unpaired electrons and a symmetric S-state (L=0), leads to a large magnetic moment and a long electronic relaxation time, making Gd³⁺ an exceptional candidate for applications requiring strong paramagnetic effects.[2]

Quantitative Magnetic Data

The paramagnetic properties of Gadolinium(III) nitrate hexahydrate can be quantified through its magnetic susceptibility and relaxivity.

Magnetic Susceptibility

Magnetic susceptibility (χ) is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. For paramagnetic substances, χ is positive. The molar magnetic susceptibility (χₘ) is a critical parameter for characterizing paramagnetic compounds.

The temperature dependence of the magnetic susceptibility of a crystalline powder of Gd(NO₃)₃·6H₂O has been investigated using a SQUID (Superconducting Quantum Interference Device) magnetometer. The material exhibits typical paramagnetic behavior, largely following the Curie Law (χ ∝ 1/T). However, deviations from this law have been observed at temperatures around 100 K and 260 K.[3] At room temperature (300 K), the product of molar magnetic susceptibility and temperature (χₘT) for a dinuclear Gd(III) complex is 15.77 cm³ K mol⁻¹, which is in good agreement with the expected spin-only value for two Gd(III) ions (7.875 cm³ K mol⁻¹ per ion).[4]

| Parameter | Value | Conditions |

| χₘT per Gd(III) ion | ~7.84 cm³ K mol⁻¹ | T = 300 K[5] |

| Theoretical Spin-Only Magnetic Moment (μ_s) | 7.94 µ_B_ | Calculated using μ_s_ = √[n(n+2)], where n=7 |

Note: The experimental magnetic moment is often slightly larger than the spin-only value due to orbital contributions, though for Gd³⁺ with L=0, this contribution is minimal.

Relaxivity

In the context of MRI, the efficiency of a paramagnetic contrast agent is quantified by its relaxivity (r₁, r₂), which is the change in the relaxation rate (1/T₁ or 1/T₂) of water protons per unit concentration of the contrast agent. T₁ is the longitudinal or spin-lattice relaxation time, and T₂ is the transverse or spin-spin relaxation time.

This compound, when dissolved in an aqueous solution, releases the hydrated Gd³⁺ ion (aqua Gd³⁺ complex). This species is a potent relaxation agent.

| Parameter | Value (s⁻¹mM⁻¹) | Conditions |

| r₁ of aqua Gd³⁺ complex | 34.5 | Extracellular solution[6] |

| r₁ of aqua Gd³⁺ complex | 25.4 | Intracellular solution[6] |

Note: Relaxivity is dependent on several factors, including the magnetic field strength, temperature, and the molecular environment of the Gd³⁺ ion.

Experimental Protocols

Accurate characterization of the paramagnetic properties of this compound requires precise experimental techniques. The following are detailed protocols for the measurement of magnetic susceptibility and relaxivity.

Measurement of Magnetic Susceptibility

Two common methods for determining magnetic susceptibility are the Evans NMR method (for solutions) and SQUID magnetometry (for solids).

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[7] It relies on measuring the change in the chemical shift of a reference compound in the presence of the paramagnetic species.

Materials:

-

High-resolution NMR spectrometer

-

Coaxial NMR tubes or a single NMR tube with a capillary insert

-

This compound

-

Deuterated solvent (e.g., D₂O)

-

Inert reference compound with a sharp NMR signal (e.g., tert-butanol)

Procedure:

-

Prepare two solutions:

-

Solution A (Paramagnetic Sample): Accurately prepare a solution of this compound of known concentration (in g/mL) in the deuterated solvent. Add a small amount of the reference compound.

-

Solution B (Reference): Prepare a solution of the reference compound in the same deuterated solvent at the same concentration as in Solution A.

-

-

Sample Loading (Coaxial Tube Method):

-

Fill the inner tube of the coaxial NMR tube with Solution B (reference).

-

Fill the outer tube with Solution A (paramagnetic sample).

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. You will observe two distinct signals for the reference compound.

-

The signal from the reference in the paramagnetic solution (outer tube) will be shifted relative to the signal from the pure reference solution (inner tube).

-

-

Data Analysis:

-

Measure the frequency difference (Δf in Hz) between the two signals of the reference compound.

-

Calculate the mass susceptibility (χ_g_) using the following equation:

χ_g_ = (3Δf / (2πfm)) + χ_solvent_

where:

-

Δf is the frequency difference (Hz)

-

f is the spectrometer frequency (Hz)

-

m is the concentration of the paramagnetic substance in g/mL

-

χ_solvent_ is the mass susceptibility of the solvent (a known value)

-

-

Calculate the molar susceptibility (χₘ) by multiplying the mass susceptibility by the molar mass of the compound.

-

SQUID magnetometry is an extremely sensitive method for measuring the magnetic properties of solid materials as a function of temperature and applied magnetic field.[2][8][9][10]

Materials:

-

SQUID magnetometer

-

Crystalline sample of this compound

-

Sample holder (e.g., gelatin capsule or straw)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the crystalline this compound.

-

Place the sample in the sample holder and secure it.

-

-

Measurement Setup:

-

Mount the sample holder in the SQUID magnetometer.

-

Evacuate and purge the sample space with helium gas.

-

-

Data Acquisition:

-

Set the desired temperature range (e.g., 2 K to 300 K).

-

Apply a constant magnetic field (e.g., 1 Tesla).

-

Measure the magnetic moment of the sample as the temperature is varied. Measurements can be taken while cooling (zero-field-cooled, ZFC) and then warming (field-cooled, FC).

-

-

Data Analysis:

-

The SQUID magnetometer software will provide the magnetic moment (M).

-

Calculate the magnetization (M) by dividing the magnetic moment by the sample volume.

-

Calculate the magnetic susceptibility (χ) using the formula χ = M/H, where H is the applied magnetic field.

-

Calculate the molar susceptibility (χₘ) by considering the molar mass and density of the sample.

-

Measurement of Relaxivity (NMR Relaxometry)

NMR relaxometry is used to determine the r₁ and r₂ relaxivities of a paramagnetic substance in solution.

Materials:

-

NMR spectrometer with the capability to measure T₁ and T₂ relaxation times

-

A series of solutions of this compound in the solvent of interest (e.g., water) with varying, accurately known concentrations.

Procedure:

-

T₁ (Longitudinal Relaxivity, r₁) Measurement:

-

For each concentration, as well as a pure solvent sample, measure the T₁ relaxation time of the solvent protons. The inversion-recovery pulse sequence is a standard method for this.

-

The pulse sequence is typically: 180° pulse - variable delay (τ) - 90° pulse - acquisition.

-

A series of spectra are acquired with varying τ values.

-

-

T₂ (Transverse Relaxivity, r₂) Measurement:

-

For each concentration and the pure solvent, measure the T₂ relaxation time of the solvent protons. The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly used for this measurement.

-

-

Data Analysis:

-

For each concentration, calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂.

-

Plot R₁ versus the concentration of this compound (in mM).

-

Plot R₂ versus the concentration of this compound (in mM).

-

The slopes of these plots will be the longitudinal relaxivity (r₁) and transverse relaxivity (r₂), respectively, in units of s⁻¹mM⁻¹.

-

Visualizations

The following diagrams illustrate the key concepts and workflows related to the paramagnetic properties of this compound.

Caption: Electronic basis of paramagnetism in the Gd(III) ion.

Caption: Experimental workflow for paramagnetic characterization.

Caption: Logical flow from Gd(III) properties to MRI application.

References

- 1. scielo.br [scielo.br]

- 2. journals.jps.jp [journals.jps.jp]

- 3. Frontiers | Three Gd-based magnetic refrigerant materials with high magnetic entropy: From di-nuclearity to hexa-nuclearity to octa-nuclearity [frontiersin.org]

- 4. A Gadolinium(III) Complex Based on Pyridoxine Molecule with Single-Ion Magnet and Magnetic Resonance Imaging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadolinium Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 8. SQUID Magnetometer [crf.iitd.ac.in]

- 9. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 10. researchgate.net [researchgate.net]

Solubility of Gadolinium(III) Nitrate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium(III) nitrate (B79036) hexahydrate in various organic solvents. Given the limited availability of specific quantitative data for gadolinium(III) nitrate hexahydrate, this document leverages available data for the chemically similar lanthanum(III) nitrate hexahydrate to provide a substantive reference point for researchers. The methodologies for determining solubility and a conceptual workflow for the application of gadolinium compounds as MRI contrast agents are also detailed.

Introduction to this compound

This compound, with the chemical formula Gd(NO₃)₃·6H₂O, is a white, crystalline, and hygroscopic solid.[1] It is a salt of the rare earth metal gadolinium, which is known for its high magnetic moment. This property makes its compounds particularly useful as contrast agents in Magnetic Resonance Imaging (MRI) to enhance the visibility of internal body structures.[2] The solubility of this compound is a critical parameter for its application in various fields, including in the preparation of precursor solutions for materials synthesis and in the formulation of pharmaceuticals. While it is known to be highly soluble in water, its solubility in organic solvents is less documented but equally important for many chemical processes.[2][3][4]

Quantitative Solubility Data

Table 1: Solubility of Lanthanum(III) Nitrate Hexahydrate in Selected Organic Solvents at 25°C

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 155.8 |

| Ethanol | C₂H₅OH | 125.6 |

| 1-Propanol | C₃H₇OH | 89.4 |

| 2-Propanol | C₃H₇OH | 65.2 |

| 1-Butanol | C₄H₉OH | 72.9 |

| Acetone | C₃H₆O | 108.3 |

| Ethyl Acetate | C₄H₈O₂ | 35.7 |

| Diethyl Ether | C₄H₁₀O | 1.2 |

Data extracted from "A STUDY OF LANTHANUM NITRATE 6-HYDRATE IN NON-AQUEOUS SOLVENTS" by Dorothy Ann Palmer, a PhD thesis from the University of Illinois, 1953.[5]

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents involves several established methods. A general experimental workflow is outlined below.

Isothermal Equilibrium Method

A common and reliable method for determining solubility is the isothermal equilibrium method. This procedure involves the following steps:

-

Preparation of Supersaturated Solution: An excess amount of the solute, this compound, is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is placed in a constant-temperature bath and agitated for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Concentration Analysis: The concentration of the gadolinium salt in the sampled solution is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: The solvent is evaporated from a known mass of the solution, and the mass of the remaining solid residue is determined.

-

Titration: The concentration of the gadolinium(III) ion can be determined by complexometric titration with a standard solution of a chelating agent like EDTA.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the concentration of metal ions in a solution.[6]

-

UV-Vis Spectroscopy: If the gadolinium salt or a complex of it has a characteristic absorbance, its concentration can be determined by measuring the absorbance at a specific wavelength.

-

Solvent Extraction Technique

Solvent extraction can also be employed to study the partitioning of lanthanide nitrates between an aqueous phase and an immiscible organic phase, which can provide insights into their relative solubilities and complex formation.[7] This involves:

-

Preparation of Phases: An aqueous solution containing the lanthanide nitrate and an immiscible organic solvent are prepared.

-

Extraction: The two phases are mixed vigorously to facilitate the transfer of the solute from one phase to the other until equilibrium is reached.

-

Phase Separation: The mixture is allowed to separate into two distinct layers.

-

Analysis: The concentration of the lanthanide in both phases is determined to calculate the distribution coefficient, which is related to its solubility in the organic phase.

Visualization of Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.

Conceptual Pathway for MRI Contrast Agent Application

This compound serves as a precursor for the synthesis of gadolinium-based MRI contrast agents. The logical relationship from the soluble salt to its function in medical imaging is depicted below.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, the data available for lanthanum(III) nitrate hexahydrate offers a valuable and scientifically sound approximation. The experimental protocols outlined in this guide provide a clear framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. Understanding the solubility is paramount for the effective use of this compound as a precursor in the synthesis of advanced materials and as a key component in the development of next-generation medical imaging agents.

References

- 1. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. Gadolinium(III) nitrate, hexahydrate (1:3:6) | GdH12N3O15 | CID 209258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of stability constants of lanthanide nitrate complex formation using a solvent extraction technique [inis.iaea.org]

An In-depth Technical Guide to the Hydrolysis of Gadolinium(III) Nitrate Hexahydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Gadolinium(III) nitrate (B79036) hexahydrate, Gd(NO₃)₃·6H₂O, in aqueous solutions. Understanding the hydrolytic behavior of the gadolinium(III) ion (Gd³⁺) is critical for numerous applications, including the development and safety assessment of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), the design of advanced materials, and in nuclear technology. This document details the thermodynamics of Gd³⁺ hydrolysis, experimental protocols for its characterization, and the resulting speciation as a function of aqueous conditions.

Introduction to Gadolinium(III) Hydrolysis

The gadolinium(III) ion, a member of the lanthanide series, exists in aqueous solution as a hydrated aqua ion, predominantly [Gd(H₂O)₈]³⁺ at acidic pH (typically below pH 2). As the pH of the solution increases, the coordinated water molecules undergo deprotonation, leading to the formation of a series of soluble aqua-hydroxy complexes and eventually the precipitation of gadolinium(III) hydroxide, Gd(OH)₃. This process, known as hydrolysis, is a fundamental aspect of gadolinium's aqueous chemistry and significantly influences its bioavailability, toxicity, and the stability of its chelates.

The hydrolysis of Gd³⁺ can be represented by the following general equilibrium reactions:

-

p Gd³⁺ + q H₂O ⇌ Gdₚ(OH)ₙ³ᵖ⁻ⁿ + n H⁺

For mononuclear species (p=1), the stepwise hydrolysis can be written as:

-

Gd³⁺ + H₂O ⇌ [Gd(OH)]²⁺ + H⁺

-

[Gd(OH)]²⁺ + H₂O ⇌ [Gd(OH)₂]⁺ + H⁺

-

[Gd(OH)₂]⁺ + H₂O ⇌ Gd(OH)₃(s) + H⁺

The formation of these hydrolyzed species is governed by their respective equilibrium constants, which are highly dependent on factors such as temperature, ionic strength, and the nature of the background electrolyte. In drug development, particularly for GBCAs, the hydrolysis of gadolinium is a competing reaction to chelation. The release of free Gd³⁺ from a contrast agent, followed by its hydrolysis and potential precipitation, is a primary concern due to the toxicity associated with the free ion.

Quantitative Data on Gadolinium(III) Hydrolysis

The hydrolysis of the gadolinium(III) ion has been quantitatively studied under various conditions. The equilibrium constants are typically expressed as hydrolysis constants (K) or their negative logarithms (pK). The following tables summarize key quantitative data from the literature.

Table 1: Hydrolysis Constants of Gadolinium(III) in Aqueous Solutions

| Equilibrium Reaction | Constant | Value (log K) at 298 K (25 °C) | Ionic Strength (M) | Reference |

| Gd³⁺ + H₂O ⇌ [Gd(OH)]²⁺ + H⁺ | -pK₁₁ | -7.87 ± 0.05 | 0 | [1] |

| Gd³⁺ + 2H₂O ⇌ [Gd(OH)₂]⁺ + 2H⁺ | -pK₂₁ | -15.16 ± 0.09 | 0 | [2] |

| 2Gd³⁺ + 2H₂O ⇌ [Gd₂(OH)₂]⁴⁺ + 2H⁺ | -log β₂₂ | -14.16 ± 0.20 | 0 | [3] |

| 3Gd³⁺ + 5H₂O ⇌ [Gd₃(OH)₅]⁴⁺ + 5H⁺ | -log β₃₅ | -33.0 ± 0.3 | 0 | [3] |

| Gd(OH)₃(s) + 3H⁺ ⇌ Gd³⁺ + 3H₂O | p*Kₛ₀ | 17.20 ± 0.48 | 0 | [3] |

Table 2: Temperature Dependence of Gadolinium(III) Hydrolysis Constants in H₂O [1][2]

| Constant | 25 °C (298 K) | 70 °C (343 K) |

| pK₁₁ | 7.87 ± 0.02 | 7.55 ± 0.03 |

| pK₂₁ | 15.16 ± 0.09 | 13.04 ± 0.03 |

| -p*Kₛ₀ | -19.32 ± 0.03 | -16.16 ± 0.04 |

Experimental Protocols for Studying Gadolinium(III) Hydrolysis

The determination of hydrolysis constants and the characterization of gadolinium species in solution require precise experimental techniques. Potentiometric titration is the most common method for determining equilibrium constants, while spectroscopic methods provide valuable information on the structure and concentration of the species formed.

Potentiometric Titration

Objective: To determine the hydrolysis constants of Gd³⁺ by monitoring the change in hydrogen ion concentration upon the addition of a base to a solution of gadolinium(III) nitrate.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of Gadolinium(III) nitrate hexahydrate of known concentration (e.g., 0.1 M) in deionized water. The exact concentration should be standardized, for example, by complexometric titration with EDTA.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH or KOH) that is free of carbonate.

-

Prepare a background electrolyte solution (e.g., 0.1 M LiCl or NaNO₃) to maintain a constant ionic strength throughout the titration.[4]

-

-

Apparatus:

-

A high-precision pH meter or potentiometer with a resolution of 0.1 mV.

-

A glass electrode and a reference electrode (e.g., Ag/AgCl) or a combination pH electrode.

-

A thermostated, double-walled titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

A calibrated burette or an automatic titrator for the precise addition of the titrant.

-

A nitrogen or argon gas inlet to blanket the solution and prevent the ingress of atmospheric CO₂.

-

-

Procedure:

-

Pipette a known volume of the Gd(NO₃)₃ stock solution into the titration vessel.

-

Add the background electrolyte to achieve the desired ionic strength.

-

Start bubbling the inert gas through the solution.

-

Calibrate the electrode system in terms of hydrogen ion concentration using strong acid-strong base titrations under the same ionic strength and temperature conditions.

-

Begin the titration by adding small, precise increments of the standardized base.

-

Record the potential (mV) or pH reading after each addition, ensuring the reading is stable before proceeding. The hydrolysis of gadolinium typically starts around pH 5.[4]

-

Continue the titration until a precipitate is formed, indicated by unstable readings.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. potential/pH) is processed using a suitable computer program such as SUPERQUAD or Hyperquad.[4]

-

These programs refine the hydrolysis model and calculate the overall formation constants (β) for the various hydrolyzed species by minimizing the difference between the experimental and calculated titration curves.

-

Spectroscopic Methods

Spectroscopic techniques can be used to identify and quantify the different gadolinium species present in solution as a function of pH.

Objective: To monitor the formation of gadolinium-hydroxy species by observing changes in the UV-Vis absorption spectrum.

Methodology:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of Gd(NO₃)₃ and the background electrolyte, with the pH adjusted across a range (e.g., pH 2 to 9).

-

Measurement: Record the UV-Vis absorption spectrum for each solution. The formation of hydrolyzed species may lead to changes in the absorbance, particularly in the UV region.

-

Analysis: The spectral data can be analyzed to determine the concentration of different species at each pH, which can then be used to calculate stability constants. This method is often used in conjunction with potentiometric titration.[4]

Objective: To probe the local coordination environment of the Gd³⁺ ion, which changes upon hydrolysis.

Methodology:

-

Sample Preparation: Prepare solutions of Gd(NO₃)₃ at different pH values, as in the UV-Vis method. The samples are typically frozen to obtain well-resolved spectra.

-

Measurement: Record the EPR spectrum for each sample. The shape and features of the EPR spectrum are sensitive to the symmetry of the coordination sphere around the Gd³⁺ ion.

-

Analysis: Changes in the EPR spectrum with increasing pH can indicate the formation of different hydrolyzed species, such as [Gd(OH)]²⁺ and [Gd(OH)₂]⁺.[5]

Visualizations of Hydrolysis Pathways and Experimental Workflows

Gadolinium(III) Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of the gadolinium(III) aqua ion in an aqueous solution as the pH increases.

Caption: Stepwise hydrolysis of the Gd(III) aqua ion with increasing pH.

Experimental Workflow for Potentiometric Titration

This diagram outlines the typical workflow for determining gadolinium hydrolysis constants using potentiometric titration.

Caption: Workflow for determining Gd(III) hydrolysis constants.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates the speciation and behavior of gadolinium in aqueous environments. This guide has summarized the key thermodynamic data, provided detailed experimental protocols for characterization, and visualized the hydrolysis pathway and experimental workflow. For researchers in drug development, a thorough understanding of these principles is paramount for designing safe and effective gadolinium-based contrast agents with high kinetic and thermodynamic stability to minimize the in vivo release of toxic free Gd³⁺ ions. The data and methods presented herein serve as a valuable resource for further research and development in the fields of medicinal chemistry, materials science, and environmental science.

References

- 1. Hydrolysis of gadolinium(III) in light and heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nibib.nih.gov [nibib.nih.gov]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. researchgate.net [researchgate.net]

- 5. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of MRI Contrast Agents Using Gadolinium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies by altering the relaxation times of water protons. The efficacy and safety of these agents are critically dependent on the stable chelation of the paramagnetic gadolinium(III) ion (Gd³⁺) by a ligand. This document provides detailed protocols for the synthesis of two common classes of GBCAs, one based on a macrocyclic ligand (DOTA) and the other on a linear ligand (DTPA), using gadolinium(III) nitrate (B79036) hexahydrate as the precursor.

Free Gd³⁺ is toxic, and therefore, the synthesis of GBCAs focuses on creating a stable complex that can be safely administered and efficiently excreted from the body. The choice of chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid), significantly influences the stability and safety profile of the resulting contrast agent. Macrocyclic agents like Gd-DOTA generally exhibit higher thermodynamic and kinetic stability compared to linear agents like Gd-DTPA.

These application notes provide step-by-step procedures for the synthesis, purification, and characterization of these contrast agents, along with expected quantitative data to guide researchers in this field.

Experimental Protocols

Protocol 1: Synthesis of Gadoterate (Gd-DOTA)

This protocol details the synthesis of Gadoterate, a macrocyclic MRI contrast agent, from gadolinium(III) nitrate hexahydrate and DOTA.

Materials:

-

This compound (Gd(NO₃)₃·6H₂O)

-

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Xylenol orange indicator

-

Diethyl ether

Procedure:

-

Dissolution of Reactants:

-

In a clean round-bottom flask, dissolve DOTA in deionized water.

-

In a separate beaker, dissolve an equimolar amount of this compound in deionized water.

-

-

Complexation Reaction:

-

Slowly add the gadolinium(III) nitrate solution to the DOTA solution with continuous stirring.

-

Adjust the pH of the reaction mixture to 6.5-7.0 using a 1 M NaOH solution. The pH should be monitored closely as it is critical for the complexation reaction.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with constant stirring to ensure complete complexation.

-

-

Purification to Remove Free Gadolinium:

-

Cool the reaction mixture to room temperature.

-

Prepare a column with a cation exchange resin and wash it thoroughly with deionized water.

-

Pass the reaction mixture through the cation exchange column. The Gd-DOTA complex will elute, while any unreacted, toxic free Gd³⁺ ions will be retained by the resin.

-

Collect the eluate.

-

-

Verification of Free Gadolinium Removal:

-

To a small sample of the eluate, add a few drops of xylenol orange indicator solution.

-

The absence of a color change (remaining yellow/orange) indicates the successful removal of free Gd³⁺. A change to red would indicate the presence of free Gd³⁺, necessitating a repeat of the purification step.

-

-

Isolation of the Product:

-

The purified Gd-DOTA solution can be concentrated by rotary evaporation.

-

The concentrated solution can then be precipitated by adding an excess of a water-miscible organic solvent like ethanol or acetone.

-

The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final Gd-DOTA product.

-

Protocol 2: Synthesis of Gadopentetate (Gd-DTPA)

This protocol outlines the synthesis of Gadopentetate, a linear MRI contrast agent, using this compound and DTPA.

Materials:

-

This compound (Gd(NO₃)₃·6H₂O)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Deionized water

-

Sodium hydroxide (NaOH), 1 M solution

-

Cation exchange resin (e.g., Amberlite IR-120)

-

Ethanol

Procedure:

-

Reactant Preparation:

-

Suspend DTPA in deionized water in a round-bottom flask.

-

Dissolve an equimolar amount of this compound in deionized water in a separate beaker.

-

-

Chelation Reaction:

-

Slowly add the gadolinium(III) nitrate solution to the DTPA suspension while stirring vigorously.

-

Adjust the pH of the mixture to approximately 7.0 by the dropwise addition of 1 M NaOH solution.

-

Heat the reaction mixture to 60-70°C and stir for 2-3 hours. The solution should become clear as the complex forms.

-

-

Purification:

-

After cooling to room temperature, pass the solution through a prepared cation exchange resin column to remove any unchelated Gd³⁺ ions.

-

Wash the column with deionized water and combine the eluates.

-

-

Product Isolation:

-

Concentrate the eluate using a rotary evaporator.

-

Precipitate the Gd-DTPA complex by adding a large volume of ethanol.

-

Filter the white precipitate, wash with ethanol, and dry under vacuum.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesized contrast agents.

Table 1: Synthesis and Purity Data

| Contrast Agent | Chelator | Typical Yield (%) | Purity (by HPLC) (%) | Free Gd³⁺ (by ICP-MS) |

| Gadoterate | DOTA | 85-95 | >99 | <0.1% |

| Gadopentetate | DTPA | 80-90 | >99 | <0.1% |

Table 2: Relaxivity Data

Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons and is a key indicator of its performance.

| Contrast Agent | r₁ Relaxivity (mM⁻¹s⁻¹) at 1.5 T, 37°C | r₂ Relaxivity (mM⁻¹s⁻¹) at 1.5 T, 37°C |

| Gadoterate (Gd-DOTA) | 3.4 - 4.5 | 4.5 - 6.0 |

| Gadopentetate (Gd-DTPA) | 3.8 - 4.9 | 5.0 - 6.5 |

Characterization

A thorough characterization of the synthesized contrast agents is crucial to ensure their quality, stability, and safety.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to detect any unreacted starting materials or byproducts.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Employed to quantify the amount of gadolinium in the final product and to ensure that the concentration of free, unchelated Gd³⁺ is below the acceptable safety limits.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the ligand and the final complex.

-

Relaxometry: Measurement of r₁ and r₂ relaxivities is performed using an NMR spectrometer or a dedicated relaxometer to assess the efficacy of the contrast agent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of gadolinium-based MRI contrast agents.

Application Notes and Protocols: Doping of ZnO Nanoparticles with Gadolinium(III) Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis, characterization, and biomedical application of Gadolinium (Gd)-doped Zinc Oxide (ZnO) nanoparticles. The inclusion of gadolinium into the ZnO crystal lattice imparts unique magnetic and optical properties, making these nanoparticles promising candidates for various applications, including contrast agents in Magnetic Resonance Imaging (MRI) and as therapeutic agents in cancer treatment.

Synthesis Protocols

Two common methods for synthesizing Gd-doped ZnO nanoparticles are the co-precipitation and sol-gel methods. Gadolinium(III) nitrate (B79036) hexahydrate is a frequently used precursor for the gadolinium dopant.

Co-precipitation Method

This method is valued for its simplicity and scalability. It involves the simultaneous precipitation of zinc and gadolinium hydroxides from a solution, followed by thermal decomposition to form the doped oxide nanoparticles.

Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water.[1]

-

Prepare a separate aqueous solution of gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O). The concentration will depend on the desired doping percentage. For example, to achieve a 3 mol% doping, the molar ratio of Gd³⁺ to Zn²⁺ should be 3:97.

-

Mix the zinc nitrate and gadolinium nitrate solutions together and stir continuously.

-

-

Precipitation:

-

Prepare a 2 M solution of sodium hydroxide (B78521) (NaOH) as the precipitating agent.[2]

-

Add the NaOH solution dropwise to the mixed metal nitrate solution under vigorous stirring. A white precipitate of mixed hydroxides will form.[2][3][4]

-

Continue stirring the solution at room temperature for 30 minutes, then heat it to 80°C for 5 hours to age the precipitate.[3]

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts like sodium nitrate.[1][2][3] Thorough washing is critical to ensure the purity of the final product.[1]

-

Dry the washed precipitate in a hot-air oven at 80-120°C for several hours until completely dry.[2][3]

-

-

Calcination:

Sol-Gel Method

The sol-gel method offers excellent control over particle size, morphology, and homogeneity.

Protocol:

-

Sol Preparation:

-

Dissolve zinc nitrate hexahydrate and the desired amount of this compound in a solvent like ethanol.

-

In a separate container, prepare a solution of a gelling agent, such as sodium dodecyl sulphate, in aqueous media.[5]

-

-

Gel Formation:

-

Slowly add the metal precursor solution to the gelling agent solution under constant stirring.

-

Continue stirring until a stable sol is formed, and then allow it to age to form a gel.

-

-

Drying and Calcination:

-

Dry the gel in an oven to remove the solvent.

-

Calcine the dried gel at a suitable temperature (e.g., 500°C for 2 hours) to obtain the crystalline Gd-doped ZnO nanoparticles.[6]

-

Characterization Protocols

Proper characterization is essential to confirm successful doping and to understand the physicochemical properties of the synthesized nanoparticles.

X-Ray Diffraction (XRD) for Structural Analysis

XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Protocol:

-

Sample Preparation: Prepare a thin film of the nanoparticle powder on a low-background substrate.[7]

-

Data Acquisition:

-

Place the sample in a powder X-ray diffractometer.

-

Scan the sample over a 2θ range (e.g., 20° to 80°) using Cu-Kα radiation (λ = 1.5406 Å).

-

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for ZnO to confirm the hexagonal wurtzite structure. The absence of peaks corresponding to Gd₂O₃ or other phases indicates successful incorporation of Gd into the ZnO lattice.[6][8]

-

Crystallite Size Estimation: Use the Scherrer equation to calculate the average crystallite size (D): D = Kλ / (β cosθ) Where:

-

UV-Visible (UV-Vis) Spectroscopy for Optical Properties

UV-Vis spectroscopy is used to determine the optical absorption properties and to estimate the bandgap energy of the nanoparticles.

Protocol:

-

Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol or deionized water) using sonication to obtain a stable colloidal suspension.[12]

-

Data Acquisition:

-

Place the suspension in a quartz cuvette.

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 250-800 nm.[13]

-

-

Data Analysis:

-

Absorption Peak: Identify the characteristic excitonic absorption peak for ZnO, which is typically below 400 nm.[13][14][15]

-

Bandgap Energy (Eg): Calculate the bandgap energy using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and bandgap is given by: (αhν)² = A(hν - Eg) Where A is a constant. Plot (αhν)² versus hν and extrapolate the linear portion of the curve to the hν axis to determine Eg. A blue shift (increase in Eg) or red shift (decrease in Eg) can be observed depending on the doping concentration and resulting particle size.[2]

-

Quantitative Data Summary

The properties of Gd-doped ZnO nanoparticles are highly dependent on the gadolinium concentration. The following tables summarize typical quantitative data from the literature.

Table 1: Structural and Optical Properties vs. Gd Doping Concentration

| Gd Doping (mol%) | Average Crystallite Size (nm) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Bandgap Energy (Eg) (eV) | Reference |

| 0 (Pure ZnO) | 25 - 45 | 3.2518 | 5.2095 | 3.13 - 3.37 | [2][6][8][16] |

| 2 | ~34 | - | - | - | [8] |

| 3 | - | - | - | 3.16 | [2] |

| 5 | ~28 | 3.2524 | 5.2095 | - | [6][8] |

| 10 | ~23 | - | - | - | [8] |

| 15 | ~21 | - | - | - | [8] |

Note: Variations in synthesis methods can lead to different results.

Table 2: Magnetic Properties vs. Gd Doping Concentration

| Gd Doping (mol%) | Magnetic Behavior | Saturation Magnetization (emu/g) | Reference |

| 0 (Pure ZnO) | Diamagnetic/Weak Ferromagnetic | ~0.001 | [8] |